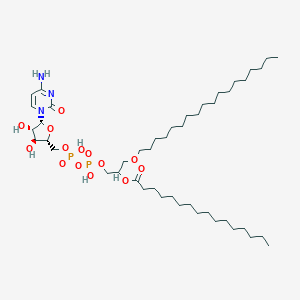
2-Chloro-3-fluoro-4-nitropyridine N-oxide
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as meta-substituted 3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides, demonstrates innovative methods for introducing fluorine atoms into pyridine N-oxides. Specifically, fluorination of 3-bromo-4-nitropyridine N-oxide at room temperature has been shown to produce 3-fluoro-4-nitropyridine N-oxide in moderate yield, indicating a potential pathway for synthesizing 2-Chloro-3-fluoro-4-nitropyridine N-oxide (Brugarolas et al., 2016).
Molecular Structure Analysis
Studies on related pyridine N-oxides have shown varying molecular structures influenced by substituent groups. For example, gas-phase electron diffraction studies have detailed the molecular structures of different substituted pyridine N-oxides, offering insights into the bond lengths and angles that could be relevant to understanding the structure of 2-Chloro-3-fluoro-4-nitropyridine N-oxide (Chiang & Song, 1983).
Chemical Reactions and Properties
The reactivity of pyridine N-oxides towards nucleophilic substitution has been highlighted, with studies showing the activation of the nitro group in pyridine N-oxides for nucleophilic replacement. This suggests that 2-Chloro-3-fluoro-4-nitropyridine N-oxide could similarly undergo various chemical reactions, enabling the synthesis of diverse derivatives (Nizhnik et al., 2008).
Physical Properties Analysis
The crystal and molecular structures of related compounds, such as 3,5-difluoro-4-nitropyridine N-oxide, provide insights into the physical properties like crystal packing, molecular conformation, and intramolecular interactions. These studies can infer the behavior and stability of 2-Chloro-3-fluoro-4-nitropyridine N-oxide in solid states (Batsanov, 2000).
Scientific Research Applications
Synthesis of Fluoropyridines : Direct radiofluorination of pyridine N-oxides, like 2-Chloro-3-fluoro-4-nitropyridine N-oxide, allows for the synthesis of meta-substituted fluoropyridines, which have potential applications in pharmaceuticals and radiopharmaceuticals (Brugarolas et al., 2016).
Organic Synthesis and Catalysis : Compounds like 2-chloro-5-fluoropyridine show properties of high volatility and weak basicity, which are useful in organic synthesis and catalysis (Hand & Baker, 1989).
New Compounds with Unique Properties : Novel synthesis methods for derivatives of nitropyridine N-oxides result in compounds with distinct optical properties and structural features (Jukić et al., 2010).
Crystal Structure Analysis : The study of crystal structures of nitropyridine N-oxides reveals interesting properties like orientational disorder at higher temperatures and attractive intermolecular contacts, which are significant in understanding molecular interactions (Hanuza et al., 2002).
Facile Synthesis Techniques : Development of one-pot methods for direct arylation and alkylation of nitropyridine N-oxides enhances the production efficiency and applicability to a variety of pyridine compounds (Zhang & Duan, 2011).
Antineoplastic Activity : Structural modifications of compounds related to 2-Chloro-3-fluoro-4-nitropyridine N-oxide, like arylsulfonylhydrazones of 2-formylpyridine N-oxide, retain antineoplastic activity, showing their potential in cancer treatment (Agrawal & Sartorelli, 1978).
Safety And Hazards
properties
IUPAC Name |
2-chloro-3-fluoro-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O3/c6-5-4(7)3(9(11)12)1-2-8(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKSCEDCDQGAAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C(C(=C1[N+](=O)[O-])F)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426821 | |
| Record name | 2-Chloro-3-fluoro-4-nitropyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-fluoro-4-nitropyridine N-oxide | |
CAS RN |
101664-56-6 | |
| Record name | Pyridine, 2-chloro-3-fluoro-4-nitro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101664-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-fluoro-4-nitropyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate](/img/structure/B9285.png)

![8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B9288.png)





![1H-Naphth[2,3-d]imidazol-2-amine](/img/structure/B9308.png)




